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molecular formula C7H7N3S B2380260 7-Methylthieno[3,2-d]pyrimidin-4-amine

7-Methylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B2380260
M. Wt: 165.22 g/mol
InChI Key: DWVNBRIUXIJLOB-UHFFFAOYSA-N
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Patent
US08278320B2

Procedure details

In a sealed tube was added 4-chloro-7-methylthieno[3,2-d]pyrimidine (2.0 g, 10.83 mmol) and ammonium hydroxide (12.65 mmol, 325 mmol) in butanol (7 ml). The reaction was heated to 90 C for 4 hours and then cooled to room temperature. The resulting white precipitate was collected to give 7-methylthieno[3,2-d]pyrimidin-4-amine (1.4 g, 78% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.41 (1H, s), 7.74 (1H, s), 7.34 (2H, s), 2.34 (3H, d, J=1.00 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.65 mmol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:10][CH:9]=[C:8]([CH3:11])[C:4]=2[N:5]=[CH:6][N:7]=1.[OH-].[NH4+:13]>C(O)CCC>[CH3:11][C:8]1[C:4]2[N:5]=[CH:6][N:7]=[C:2]([NH2:13])[C:3]=2[S:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C(=CS2)C
Name
Quantity
12.65 mmol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
7 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 90 C for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC2=C1N=CN=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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